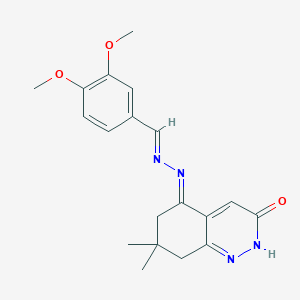![molecular formula C15H16Cl2N2O B5822397 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide, commonly known as BHC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential use in various fields such as medicine, agriculture, and biotechnology.
作用机制
The mechanism of action of BHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. BHC has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
BHC has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. BHC has also been shown to inhibit the growth of bacterial and fungal pathogens. In addition, BHC has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers.
实验室实验的优点和局限性
One of the major advantages of BHC is its potent antitumor activity against various cancer cell lines. The compound has also been shown to exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, BHC has some limitations for lab experiments. The compound is highly toxic and must be handled with care. In addition, the synthesis of BHC is a complex and time-consuming process, which limits its use in large-scale experiments.
未来方向
There are several future directions for the study of BHC. One of the most significant directions is the development of new drugs based on the structure of BHC. The compound has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. Another direction is the study of the mechanism of action of BHC. Further research is needed to fully understand the molecular pathways involved in the antitumor and antimicrobial activity of BHC. Finally, the synthesis of BHC can be optimized to improve its yield and purity, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, BHC is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. The mechanism of action of BHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHC has some advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成方法
The synthesis of BHC involves the reaction of 3,4-dichlorobenzohydrazide with bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride in the presence of a suitable catalyst. This reaction produces BHC as a yellow crystalline solid with a melting point of 184-186°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学研究应用
BHC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BHC is in the field of medicine. BHC has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. BHC has also been shown to inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-13-4-3-11(7-14(13)17)15(20)19-18-8-12-6-9-1-2-10(12)5-9/h3-4,7-10,12H,1-2,5-6H2,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQHEUVZMGNTE-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)
![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)


![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)

![2-[2-(2-thienyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5822407.png)
![4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5822410.png)
